molecular formula C11H15N5S B8404960 1-isopropyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine

1-isopropyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine

Cat. No.: B8404960
M. Wt: 249.34 g/mol
InChI Key: LNIAYEZWZUPIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H15N5S and its molecular weight is 249.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15N5S/c1-7(2)16-6-8(10(12)15-16)9-4-5-13-11(14-9)17-3/h4-7H,1-3H3,(H2,12,15)

InChI Key

LNIAYEZWZUPIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C2=NC(=NC=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine (10.0 g, 40 mmol) was dissolved in THF (200 mL), followed by addition of 2-iodopropane (6.3 mL, 63 mmol) and sodium methoxide (25% weight solution in methanol, 14.3 ml, 63 mmol). The mixture was heated at 50° C. with stirring under a nitrogen atmosphere for 3 d, then was concentrated under vacuum. The residue was taken up in ethyl acetate (200 mL) and washed with aqueous potassium carbonate solution and brine, then dried over sodium sulfate, filtered, and concentrated to provide a brown residue. The residue was chromatographed on silica gel (hexane/ethyl acetate eluant) to provide 1-isopropyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine as a solid; 1H NMR 400 MHz (CDCl3) δ 8.23 (d, J=5.6 Hz, 1H), 7.60 (s, 1H), 6.83 (d, J=5.6 Hz, 1H), 5.23 (d, J=2.8 Hz, 2H), 4.21-4.25 (m, 1H), 2.50 (s, 3H), 1.37 (d, J=6.8 Hz, 6H); MS m/z: 250.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
14.3 mL
Type
reactant
Reaction Step Two

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